molecular formula C25H17FN2O6 B10891196 4-[[(E)-2-cyano-3-[4-(3-fluorobenzoyl)oxy-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid

4-[[(E)-2-cyano-3-[4-(3-fluorobenzoyl)oxy-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid

Cat. No.: B10891196
M. Wt: 460.4 g/mol
InChI Key: IVCPJTAKMOQIQM-WOJGMQOQSA-N
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Description

4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often employ reactions such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild reaction conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID include other benzoic acid derivatives and fluorobenzoyl compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of 4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID lies in its specific functional groups and their arrangement, which confer distinct properties and applications .

Properties

Molecular Formula

C25H17FN2O6

Molecular Weight

460.4 g/mol

IUPAC Name

4-[[(E)-2-cyano-3-[4-(3-fluorobenzoyl)oxy-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C25H17FN2O6/c1-33-22-12-15(5-10-21(22)34-25(32)17-3-2-4-19(26)13-17)11-18(14-27)23(29)28-20-8-6-16(7-9-20)24(30)31/h2-13H,1H3,(H,28,29)(H,30,31)/b18-11+

InChI Key

IVCPJTAKMOQIQM-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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